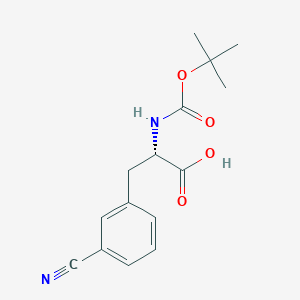

Boc-Phe(3-CN)-OH

Description

BenchChem offers high-quality Boc-Phe(3-CN)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Phe(3-CN)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDHMZKOPOWFE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370338 | |

| Record name | Boc-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131980-30-8 | |

| Record name | 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131980-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe(3-CN)-OH for Advanced Peptide Synthesis and Drug Discovery

This guide provides an in-depth technical overview of N-α-tert-Butyloxycarbonyl-3-cyanophenylalanine, commonly referred to as Boc-Phe(3-CN)-OH. It is intended for researchers, scientists, and drug development professionals who are leveraging unnatural amino acids to push the boundaries of peptide and peptidomimetic design. This document delves into the core chemical principles, practical applications, and essential experimental considerations for the effective use of this versatile building block.

Introduction: The Strategic Advantage of the Cyano Group in Phenylalanine Analogs

In the realm of peptide chemistry, the incorporation of unnatural amino acids is a powerful strategy to enhance the therapeutic properties of peptides, such as increased metabolic stability, improved receptor affinity and selectivity, and controlled conformation. Boc-Phe(3-CN)-OH is a derivative of phenylalanine that features a cyano (-CN) group at the meta position of the phenyl ring. This seemingly subtle modification imparts significant and advantageous changes to the amino acid's electronic and steric properties.

The electron-withdrawing nature of the cyano group can influence the electronic properties of the peptide backbone, potentially altering conformational preferences and improving resistance to enzymatic degradation[1]. This makes it an invaluable tool for chemists aiming to create peptides with prolonged therapeutic effects and improved pharmacokinetic profiles[1]. Furthermore, the cyano group can serve as a versatile chemical handle for bioconjugation or further derivatization, expanding its utility in the development of complex biomolecules and targeted drug delivery systems[2][3].

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of Boc-Phe(3-CN)-OH is crucial for its effective handling, storage, and application in synthesis.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | N-tert-butoxycarbonyl-3-cyano-L-phenylalanine | [2] |

| Synonyms | Boc-L-Phe(3-CN)-OH, Boc-m-cyano-L-Phe-OH | [2] |

| CAS Number | 131980-30-8 | [4] |

| Molecular Formula | C15H18N2O4 | [4] |

| Molecular Weight | 290.31 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [3][4] |

Spectroscopic Data (Predicted and Comparative)

While specific, publicly available spectra for Boc-Phe(3-CN)-OH are limited, the following represents expected spectroscopic characteristics based on its structure and data from analogous compounds like Boc-Phe-OH.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the α-proton (a multiplet between 4.3-4.6 ppm), the β-protons (diastereotopic multiplets between 2.9-3.3 ppm), and the aromatic protons of the 3-cyanophenyl ring (multiplets in the aromatic region, typically 7.4-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a distinct signal for the nitrile carbon (around 118 ppm), in addition to the carbonyl carbons, the carbons of the Boc group, and the aliphatic and aromatic carbons of the amino acid backbone.

-

FT-IR: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other key absorbances will include the C=O stretching of the carboxylic acid and the urethane of the Boc group, and N-H stretching vibrations.

-

Mass Spectrometry: The expected exact mass for C15H18N2O4 is 290.1267. Electrospray ionization mass spectrometry (ESI-MS) would typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ and [M+Na]⁺ ions in positive mode.

Synthesis and Purification

The synthesis of Boc-Phe(3-CN)-OH generally involves the protection of the amino group of 3-cyano-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. A common method for this transformation is the use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Illustrative Synthetic Pathway

Caption: General workflow for the synthesis of Boc-Phe(3-CN)-OH.

General Synthetic Protocol

-

Dissolution: Dissolve 3-cyano-L-phenylalanine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran.

-

Basification: Add a base, like sodium hydroxide or sodium bicarbonate, to deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same organic solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or KHSO₄) to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of Boc-Phe(3-CN)-OH is typically assessed by reverse-phase HPLC (RP-HPLC).

Typical HPLC Parameters:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient, for example, from 30% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

Applications in Research and Drug Development

Boc-Phe(3-CN)-OH is a versatile building block with several key applications in the development of novel peptides and peptidomimetics.

Incorporation into Peptides for Enhanced Stability and Potency

The primary application of Boc-Phe(3-CN)-OH is its use as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis[2][4]. The cyano group can enhance the biological activity of peptides by influencing their conformation and binding to target receptors.

Development of Enzyme Inhibitors

Boc-Phe(3-CN)-OH can be used to synthesize peptide precursors of 3-amidinophenylalanine, which are known to be potent enzyme inhibitors[6][7]. The cyano group can be chemically converted to an amidine group, which can mimic the guanidinium group of arginine and interact with the active sites of various enzymes.

Bioconjugation and Chemical Modification

The cyano group provides a unique chemical handle for post-synthetic modification of peptides. It can be reduced to an amine for subsequent conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads[2].

Workflow for Incorporation into a Peptide Chain via SPPS

Caption: Workflow for incorporating Boc-Phe(3-CN)-OH in solid-phase peptide synthesis.

Safe Handling and Storage

As a laboratory chemical, Boc-Phe(3-CN)-OH should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound[4].

-

Handling: Avoid inhalation of dust and contact with skin and eyes[5]. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[8]. Recommended storage temperature is often refrigerated (2-8 °C).

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[5].

Conclusion

Boc-Phe(3-CN)-OH is a valuable and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its unique electronic properties and the chemical versatility of the cyano group offer significant advantages for enhancing the stability, potency, and functionality of peptide-based therapeutics. A thorough understanding of its chemical properties, synthesis, and handling is essential for its successful application in research and drug discovery.

References

-

Aapptec Peptides. (n.d.). Boc-Phe(3-CN)-OH; CAS 131980-30-8. Retrieved from [Link]

-

ChemBK. (2024, April 9). BOC-3-CYANO-L-PHENYLALANINE. Retrieved from [Link]

-

PubChem. (n.d.). Boc-D-Phe(3-CN)-OH. Retrieved from [Link]

-

Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide: A novel dipeptide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Phe-OH. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

-

Hojo, K., et al. (2022). Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy. International Journal of Peptide Research and Therapeutics, 28(1), 23. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 6. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Boc-3-cyano-L-phenylalanine synthesis route

An In-Depth Technical Guide to the Synthesis of Boc-3-cyano-L-phenylalanine

Introduction

Boc-3-cyano-L-phenylalanine is a non-natural amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structure, featuring a cyano group at the 3-position of the phenyl ring, allows it to serve as a versatile building block for creating peptide and non-peptide-based therapeutics. The cyano group can act as a nitrile warhead for covalent inhibitors, a bioisostere for other functional groups, or a precursor for further chemical modifications. This guide provides a comprehensive overview of the synthetic routes to Boc-3-cyano-L-phenylalanine, offering detailed protocols and mechanistic insights for researchers and scientists in the field.

Retrosynthetic Analysis and Key Strategies

The synthesis of Boc-3-cyano-L-phenylalanine can be approached through several strategic disconnections. The primary challenge lies in the stereoselective introduction of the amino group and the installation of the cyano functionality on the aromatic ring. The two main strategies involve either starting with a pre-functionalized phenylalanine derivative or introducing the cyano group onto a protected phenylalanine scaffold.

Figure 1: Retrosynthetic analysis of Boc-3-cyano-L-phenylalanine.

Synthesis Route 1: Cyanation of Boc-L-phenylalanine Derivatives

A common and direct approach involves the cyanation of a suitably protected and activated L-phenylalanine derivative. This method leverages the readily available and chiral Boc-L-phenylalanine as the starting material.

Iodination of Boc-L-phenylalanine

The first step is the regioselective iodination of the phenyl ring at the 3-position. Electrophilic aromatic substitution is employed, typically using iodine in the presence of an oxidizing agent.

Mechanistic Insights

The iodination of benzene rings is a classic electrophilic aromatic substitution (EAS) reaction. Unlike bromination or chlorination, iodination is often reversible and requires an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺. Common oxidizing agents include nitric acid, hydrogen peroxide, or a mixture of iodine and an iodate salt in sulfuric acid. The reaction proceeds through a carbocation intermediate, known as an arenium ion, which then loses a proton to restore aromaticity.

Figure 2: Mechanism of electrophilic iodination of Boc-L-phenylalanine.

Experimental Protocol: Synthesis of Boc-3-iodo-L-phenylalanine

-

Dissolution: Dissolve Boc-L-phenylalanine in a suitable solvent, such as a mixture of acetic acid and sulfuric acid.

-

Reagent Addition: Cool the solution in an ice bath and add N-iodosuccinimide (NIS) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cyanation

The iodo-derivative is then converted to the desired cyano-compound via a palladium-catalyzed cross-coupling reaction, such as the Rosenmund-von Braun reaction.

Mechanistic Insights

The palladium-catalyzed cyanation of aryl halides follows a typical cross-coupling catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl iodide to form a Pd(II) complex.

-

Transmetalation (or Salt Metathesis): The cyanide anion from a cyanide source (e.g., Zn(CN)₂, CuCN, or K₄[Fe(CN)₆]) replaces the iodide on the palladium complex. The use of zinc or copper cyanides is often preferred due to their lower toxicity and ability to mitigate catalyst poisoning by free cyanide ions.

-

Reductive Elimination: The aryl and cyano groups on the palladium complex reductively eliminate to form the aryl nitrile product and regenerate the Pd(0) catalyst.

Figure 3: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: Synthesis of Boc-3-cyano-L-phenylalanine

-

Reaction Setup: In a reaction vessel, combine Boc-3-iodo-L-phenylalanine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a cyanide source (e.g., zinc cyanide).

-

Solvent and Degassing: Add a degassed solvent such as dimethylformamide (DMF). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and dilute it with an organic solvent.

-

Filtration and Extraction: Filter the mixture through celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield Boc-3-cyano-L-phenylalanine.

Synthesis Route 2: Asymmetric Synthesis from Precursors

An alternative strategy involves constructing the chiral amino acid from achiral starting materials, incorporating the cyano group at an early stage.

Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids. A modified version can be used to synthesize 3-cyano-L-phenylalanine, which is then protected with the Boc group.

Mechanistic Insights

The Strecker synthesis proceeds through three main steps:

-

Imine Formation: 3-cyanobenzaldehyde reacts with ammonia to form an imine.

-

Cyanide Addition: A cyanide source (e.g., HCN or NaCN) adds to the imine to form an α-aminonitrile.

-

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, and the amino group is typically reprotected to yield the final amino acid.

For an asymmetric synthesis, a chiral amine or a chiral catalyst is used to control the stereochemistry of the cyanide addition.

Figure 4: General scheme for the Strecker synthesis of Boc-3-cyano-L-phenylalanine.

Experimental Protocol: Asymmetric Strecker Synthesis and Boc Protection

-

Imine Formation: React 3-cyanobenzaldehyde with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

-

Cyanide Addition: Treat the imine with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to induce diastereoselective addition.

-

Hydrolysis and Deprotection: Hydrolyze the resulting aminonitrile and remove the chiral auxiliary to obtain enantiomerically enriched 3-cyano-L-phenylalanine.

-

Boc Protection: Protect the free amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane and water to yield the final product.

Comparison of Synthetic Routes

| Feature | Route 1: Cyanation of Boc-L-phenylalanine | Route 2: Asymmetric Synthesis |

| Starting Material | Readily available Boc-L-phenylalanine | Achiral 3-cyanobenzaldehyde |

| Stereocontrol | Relies on the chirality of the starting material | Requires a chiral auxiliary or catalyst |

| Key Reactions | Electrophilic iodination, Pd-catalyzed cyanation | Imine formation, diastereoselective cyanide addition |

| Advantages | Direct, utilizes an established chiral pool | Potentially more cost-effective for large-scale synthesis |

| Disadvantages | Use of toxic heavy metals (palladium), multi-step | May require optimization for high enantioselectivity |

Conclusion

The synthesis of Boc-3-cyano-L-phenylalanine can be effectively achieved through multiple synthetic strategies. The choice of route depends on factors such as the availability of starting materials, desired scale of production, and the need for stereochemical control. The cyanation of Boc-L-phenylalanine derivatives offers a direct and reliable method, while asymmetric synthesis from achiral precursors presents a potentially more economical alternative for large-scale manufacturing. Both approaches provide access to this valuable non-natural amino acid, enabling further advancements in the design and development of novel therapeutics.

References

An In-Depth Technical Guide to Boc-Phe(3-CN)-OH (CAS Number: 131980-30-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-3-cyanophenylalanine, or Boc-Phe(3-CN)-OH, is a non-natural amino acid derivative that has become an invaluable tool in peptide synthesis and drug discovery. Its unique structure, which includes a Boc protecting group and a cyano-substituted phenyl ring, provides peptides with enhanced binding affinities and modified biological activities. This guide offers a comprehensive overview of Boc-Phe(3-CN)-OH, covering its chemical properties, synthesis, and diverse applications. It is designed to be an essential resource for professionals seeking to utilize this versatile compound in their research and development endeavors.

PART 1: Core Directive - A Structured Overview

This guide is structured to provide a logical and in-depth exploration of Boc-Phe(3-CN)-OH, beginning with its fundamental properties and moving toward its practical applications and the science behind them.

Section 1: Physicochemical Properties and Safety

A summary of the key chemical and physical properties of Boc-Phe(3-CN)-OH.

| Property | Value |

| CAS Number | 131980-30-8[1][2][3][4] |

| Molecular Formula | C15H18N2O4[1][3][5] |

| Molecular Weight | 290.31 g/mol [5] |

| Appearance | Solid |

| Purity | ≥98.0% (TLC) |

| Synonyms | BOC-3-CYANO-L-PHENYLALANINE, BOC-L-3-CYANOPHE, BOC-M-CYANO-L-PHE-OH[3] |

Safety and Handling:

Boc-Phe(3-CN)-OH is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to wear protective gloves, clothing, and eye protection when handling this compound.[1] In case of skin contact, wash the affected area with plenty of soap and water.[1] If inhaled, move the individual to fresh air.[1] This substance is classified as a combustible solid.

Section 2: Synthesis and Incorporation into Peptides

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus, which is a foundational strategy in peptide synthesis.[6][7][8] This protection allows for the controlled, sequential addition of amino acids to a growing peptide chain.[6][8]

General Workflow for Peptide Synthesis using Boc-Phe(3-CN)-OH:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Boc-Phe(3-CN)-OH.

Detailed Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis:

-

Swelling the Resin: Swell the peptide-resin in dichloromethane (DCM).

-

Pre-wash: Perform a short pre-wash with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.[9]

-

Deprotection: Stir the peptide-resin in the 50% TFA/DCM solution for 15 to 25 minutes to cleave the Boc group.[9]

-

Washing: Wash the peptide-resin with DCM and then with isopropanol (IPA) before proceeding to the neutralization step.[9]

For a more detailed explanation of Boc solid-phase peptide synthesis, refer to the foundational work by R.B. Merrifield.[7]

PART 2: Scientific Integrity & Logic

The Scientific Rationale: Why Use 3-Cyanophenylalanine?

The strategic placement of a cyano group on the phenyl ring of phenylalanine introduces unique electronic and spectroscopic properties into a peptide. This modification is not merely an addition but a functional enhancement that opens up new avenues for research and therapeutic design.

1. A Precise Spectroscopic Probe: Infrared (IR) Spectroscopy

The nitrile (C≡N) stretching vibration of the cyano group absorbs in a region of the infrared spectrum (around 2200 cm⁻¹) that is free from other protein vibrational absorptions.[10] This makes cyanophenylalanine an excellent site-specific IR probe.[10][11]

Key Advantages:

-

High Sensitivity: The C≡N stretching frequency is highly sensitive to the local environment, including changes in solvation, electric fields, and ligand binding.[10][11]

-

Site-Specific Information: By genetically encoding or synthetically incorporating cyanophenylalanine at a specific site, researchers can gain detailed information about that particular location within a protein.[10][12]

-

Extended Timescale Measurements: Isotopic labeling of the cyano group (¹³C¹⁵N) can increase its vibrational lifetime, allowing for the study of protein dynamics over longer timescales using 2D IR spectroscopy.[13]

Experimental Workflow for IR Probing:

Caption: The developmental pathway from building block to therapeutic candidate.

PART 3: References

-

The Crucial Role of Boc-D-3-Cyanophenylalanine in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., 08-Jan-2026. [Link]

-

A Genetically Encoded Infrared Probe. Journal of the American Chemical Society, 2006. [Link]

-

Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. PMC. [Link]

-

Boc-D-Phe(3-CN)-OH PubChem CID 7021063. PubChem. [Link]

-

Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. PubMed, 16-May-2017. [Link]

-

Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. NIH. [Link]

-

Examples of fluorophore classes. Cyanophenylalanine (Cnf) and Tyr... ResearchGate. [Link]

-

Boc-Phe(3-CN)-OH; CAS 131980-30-8. Aapptec Peptides. [Link]

-

Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society. [Link]

-

The Crucial Role of D-2-Cyanophenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics. SciSpace. [Link]

-

Boc-Phe(3-CN)-OH, CasNo.131980-30-8. Watson International Ltd. [Link]

-

p-Cyano-L-phenylalanine. American Chemical Society, 07-Aug-2023. [Link]

-

Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. NIH. [Link]

-

Synthesis of novel dipeptide (2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide) by liquid phase peptide synthesis. Scholars Research Library. [Link]

-

Modulation of p -Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Rational Design of Fluorescence Probes of α-Helix Formation. ResearchGate. [Link]

-

Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed, 27-Jul-2010. [Link]

-

Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

-

Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PMC - PubMed Central, 02-Jan-2024. [Link]

-

Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC - NIH. [Link]

-

New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC, 21-May-2015. [Link]

-

Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. [Link]

-

Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PubMed Central. [Link]

Sources

- 1. fishersci.at [fishersci.at]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemnet.com [chemnet.com]

- 4. chempep.com [chempep.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of Boc-3-cyano-L-phenylalanine

An In-Depth Technical Guide to Boc-3-cyano-L-phenylalanine

This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-3-cyano-L-phenylalanine (Boc-3-cyano-L-phenylalanine), a synthetically modified amino acid derivative crucial for advancements in peptide chemistry, drug discovery, and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical data, field-proven applications, and detailed analytical protocols to facilitate its effective use in the laboratory.

Core Physicochemical Properties

Boc-3-cyano-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. Its structure is distinguished by two key modifications: the attachment of a tert-butyloxycarbonyl (Boc) protecting group to the alpha-amino group and the substitution of a cyano (-C≡N) group at the meta-position (position 3) of the phenyl ring. The Boc group provides a stable, acid-labile protecting moiety essential for controlled, stepwise peptide synthesis.[1][2] The cyano group, being strongly electron-withdrawing, significantly alters the electronic properties of the aromatic side chain, which can be leveraged to modulate the biological activity and binding affinity of peptides into which it is incorporated.

This compound typically appears as a white or off-white powder and should be stored in dry, cool conditions, commonly between 0 and 8°C, to ensure its stability.[1][3]

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 290.31 g/mol | [4][5] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][4][5] |

| CAS Number | 131980-30-8 | [1][4] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 121 - 126 °C | [1][4] |

| Purity | Typically ≥95-99% (assessed by HPLC/TLC) | [1][5] |

| Storage Temperature | 0 - 8 °C | [1][3] |

Strategic Applications in Scientific Research

The unique structural features of Boc-3-cyano-L-phenylalanine make it a valuable tool in several advanced research areas.

Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[1][6] The Boc protecting group allows for its controlled incorporation into a growing peptide chain. The true value lies in its identity as an unnatural amino acid (UAA), which introduces novel functionality. The cyano-substituted phenyl ring can enhance binding to biological targets, improve resistance to enzymatic degradation, and serve as a precursor for further chemical modifications.[7] Researchers leverage these attributes to design and synthesize novel peptide-based therapeutics, including enzyme inhibitors and modulators of biological pathways, with potential applications in oncology and neuroscience.[1][6][7]

Bioconjugation and Chemical Biology

The cyano group is a versatile chemical handle. While not as reactive as other functional groups, it can participate in specific chemical reactions, allowing for the attachment of probes, dyes, or other biomolecules to a peptide. This makes it useful for bioconjugation techniques aimed at creating targeted drug delivery systems or diagnostic agents.[1][6][7]

Materials Science

There is emerging potential for using Boc-3-cyano-L-phenylalanine in the development of novel functional polymers and materials.[1][6] The incorporation of this rigid, polar structural motif can influence the self-assembly and macroscopic properties of new materials.

Synthesis Principle and Safe Handling

Conceptual Synthesis Workflow

The synthesis of Boc-3-cyano-L-phenylalanine follows the general principle of N-protection of the parent amino acid, 3-cyano-L-phenylalanine. The most common method involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[2] The nucleophilic amino group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected product.

Caption: Conceptual workflow for Boc protection of an amino acid.

Safety, Handling, and Storage

Hazard Profile: Boc-3-cyano-L-phenylalanine is classified as harmful by inhalation, in contact with skin, and if swallowed.[4] Users should treat this compound with caution and adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, refrigerated at 0-8 °C.[1]

-

First Aid:

Analytical Quality Control Protocols

Ensuring the purity and identity of Boc-3-cyano-L-phenylalanine is critical for its successful application. The following are representative protocols for its characterization.

Caption: General workflow for analytical quality control.

Protocol 4.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the compound by separating it from potential impurities.

-

System Preparation:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm and 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of Boc-3-cyano-L-phenylalanine.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

-

Method Execution:

-

Equilibrate the column with 95% A / 5% B for at least 15 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient, for example:

-

0-25 min: 5% to 95% B.

-

25-30 min: Hold at 95% B.

-

30-35 min: Return to 5% B.

-

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of ≥98% is common for high-quality material.

-

Protocol 4.2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

-

System Preparation:

-

Use an Electrospray Ionization (ESI) mass spectrometer.

-

Operate in both positive and negative ion modes for comprehensive analysis.

-

-

Sample Preparation:

-

Dilute the stock solution from Protocol 4.1 to approximately 10-50 µg/mL using a suitable solvent like acetonitrile/water.

-

-

Method Execution:

-

Infuse the sample directly into the ESI source.

-

-

Data Analysis:

Protocol 4.3: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the chemical structure and identify key proton environments.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

-

Method Execution:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Data Analysis (Expected Signals):

-

Aromatic Protons: Multiple signals in the aromatic region (~7.2-7.8 ppm), characteristic of the substituted phenyl ring.

-

Alpha-Proton: A multiplet corresponding to the chiral center proton (-CH(NHBoc)-).

-

Beta-Protons: Multiplets corresponding to the -CH₂- protons adjacent to the phenyl ring.

-

Boc Group Protons: A prominent singlet at ~1.4 ppm, integrating to 9 protons, which is the hallmark of the tert-butyl group.

-

Conclusion

Boc-3-cyano-L-phenylalanine is a highly valuable, specialized chemical reagent. Its Boc-protected amine allows for seamless integration into standard peptide synthesis workflows, while its 3-cyano-phenyl side chain provides a powerful tool for modulating the electronic, structural, and biological properties of the resulting molecules.[1] A thorough understanding of its properties, applications, and the analytical methods required to ensure its quality is paramount for researchers aiming to push the boundaries of peptide chemistry and drug development.

References

-

BOC-3-CYANO-L-PHENYLALANINE - Physico-chemical Properties. ChemBK. [Link]

-

N-Boc-3-cyano-L-phenylalanine, 95%, Thermo Scientific Chemicals. Rhenium Shop. [Link]

-

The Crucial Role of Boc-D-3-Cyanophenylalanine in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Scholars Research Library - Der Pharma Chemica. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

-

Safety Data Sheet (SDS) - Boc-2-cyano-L–phenylalanine. AnaSpec. [Link]

-

Understanding the Applications and Sourcing of Boc-L-3-Fluorophenylalanine. Autech Industry Co.,Limited. [Link]

-

Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH. [Link]

-

Boc-D-phenylalanine | C14H19NO4. PubChem - NIH. [Link]

-

A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. BOC-L-3-氰基苯丙氨酸 | 131980-30-8 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. anaspec.com [anaspec.com]

Spectroscopic data for Boc-Phe(3-CN)-OH (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-Phe(3-CN)-OH

Introduction

N-tert-butyloxycarbonyl-3-cyano-L-phenylalanine, commonly referred to as Boc-Phe(3-CN)-OH, is a non-canonical amino acid derivative of significant interest in peptide synthesis and medicinal chemistry.[1][2] The incorporation of the cyano group on the phenyl ring offers a versatile chemical handle for further modifications and can modulate the biological activity of peptides. As with any synthetic compound destined for research or drug development, rigorous structural confirmation is paramount. This guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Boc-Phe(3-CN)-OH, offering a foundational dataset for its unambiguous identification and characterization.

This document is structured to provide not only the predicted spectral data but also the underlying principles of interpretation and standardized protocols for data acquisition. The insights provided are aimed at researchers, scientists, and professionals in drug development, enabling them to validate the synthesis and purity of Boc-Phe(3-CN)-OH with confidence.

Predicted Spectroscopic Data of Boc-Phe(3-CN)-OH

The following sections detail the anticipated spectroscopic data for Boc-Phe(3-CN)-OH. These predictions are based on the known chemical structure and established spectroscopic principles for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Boc-Phe(3-CN)-OH, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Boc-Phe(3-CN)-OH is expected to exhibit distinct signals corresponding to the protons of the Boc group, the amino acid backbone, and the 3-cyanophenyl side chain. The most prominent feature is the large singlet from the nine equivalent protons of the tert-butyl group, a hallmark of successful N-Boc protection.[3] The protons of the aromatic ring will show a complex splitting pattern due to their meta and ortho couplings.

Table 1: Predicted ¹H NMR Data for Boc-Phe(3-CN)-OH

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Singlet | 9H | (CH₃)₃C- |

| ~3.10 - 3.30 | Multiplet | 2H | β-CH₂ |

| ~4.40 | Multiplet | 1H | α-CH |

| ~5.10 | Broad Singlet | 1H | N-H |

| ~7.40 - 7.60 | Multiplet | 4H | Aromatic-H |

| ~10.0 - 12.0 | Broad Singlet | 1H | COOH |

Note: Predicted chemical shifts are for a deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) solution and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include those from the carbonyl carbons of the Boc and carboxylic acid groups, the nitrile carbon, and the aromatic carbons. The nitrile carbon is expected to appear in the 110-125 ppm range.[4]

Table 2: Predicted ¹³C NMR Data for Boc-Phe(3-CN)-OH

| Chemical Shift (δ, ppm) | Assignment |

| ~28.5 | (CH₃)₃C- |

| ~38.0 | β-CH₂ |

| ~55.0 | α-CH |

| ~80.0 | (CH₃)₃C- |

| ~118.0 | C≡N |

| ~129.0 - 135.0 | Aromatic-CH |

| ~112.0, ~138.0 | Aromatic-C (quaternary) |

| ~155.0 | Boc C=O |

| ~174.0 | Carboxylic Acid C=O |

Note: Predicted chemical shifts are for a deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) solution and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-Phe(3-CN)-OH will be characterized by strong absorptions from the nitrile, carbonyl, and hydroxyl groups. The C≡N stretch is a particularly diagnostic sharp peak.[5]

Table 3: Predicted IR Absorption Bands for Boc-Phe(3-CN)-OH

| Frequency (cm⁻¹) | Intensity | Functional Group |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Carbamate) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Boc-Phe(3-CN)-OH, with a molecular weight of 290.31 g/mol , the mass spectrum is expected to show the molecular ion or, more commonly, protonated or sodiated adducts in soft ionization techniques like Electrospray Ionization (ESI).[1][6][7][8] The Boc group is known to be labile and can be lost during ionization, leading to a characteristic fragment.[9][10]

Table 4: Predicted Mass Spectrometry Data for Boc-Phe(3-CN)-OH (ESI+)

| m/z | Ion |

| 291.13 | [M+H]⁺ |

| 313.11 | [M+Na]⁺ |

| 235.09 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 191.08 | [M+H - C₅H₈O₂]⁺ (loss of Boc group) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Boc-Phe(3-CN)-OH.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Boc-Phe(3-CN)-OH.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquire a ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the ¹H NMR signals.

-

Reference the spectra to the residual solvent peak.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid Boc-Phe(3-CN)-OH sample onto the crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of Boc-Phe(3-CN)-OH (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and minimize fragmentation.

-

-

Data Processing:

-

Identify the molecular ion peak and any significant adducts or fragments.

-

Compare the observed m/z values with the theoretical values.

-

Visualization of Analytical Workflow

The following diagrams illustrate the structure of Boc-Phe(3-CN)-OH and the general workflow for its spectroscopic analysis.

Caption: Chemical structure of Boc-Phe(3-CN)-OH.

Caption: General workflow for spectroscopic analysis.

References

-

Ueda, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(16), 4945. [Link]

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

Goreti, R., et al. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 15(7), 1038-1046. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

ResearchGate. ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled... [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 483(1), 543. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Química Organica.org. IR spectrum: Nitriles. [Link]

-

PubChem. Boc-D-Phe(3-CN)-OH. [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Kanamori, T., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic toxicology, 31(2), 295-301. [Link]

-

SpectraBase. Boc-Ala-OH - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

OSTI.GOV. Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]

-

Femtoscan Online. Boc-Phe(3-CN)-OH. [Link]

-

HBARSCI. Boc-D-Phe(3-CN)-OH, min 98% (HPLC), 1 gram. [Link]

-

Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

PubChem. Boc-D-phenylalanine. [Link]

-

PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoic acid. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

ChemBK. BOC-3-CYANO-L-PHENYLALANINE. [Link]

-

PubChem. Boc-L-phenylalanine methyl ester. [Link]

-

Aapptec Peptides. Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. [Link]

-

PubChem. Boc-N-Me-Phe-OH. [Link]

-

ResearchGate. (a) Normalized optical absorption spectrum of Boc-Phe-Phe in ethanol... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Boc-D-Phe(3-CN)-OH | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. Boc-Phe(3-CN)-OH = 98.0 TLC 131980-30-8 [sigmaaldrich.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Boc-Phe(3-CN)-OH in DMF and DCM

This guide provides an in-depth analysis of the solubility of N-tert-Butoxycarbonyl-3-cyano-L-phenylalanine (Boc-Phe(3-CN)-OH) in two common organic solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Tailored for researchers, scientists, and professionals in drug development and peptide synthesis, this document elucidates the theoretical underpinnings of solubility and provides actionable, field-proven experimental protocols for its precise determination.

Executive Summary: Predicting Solubility

While specific quantitative solubility data for Boc-Phe(3-CN)-OH is not extensively published, an analysis of its molecular structure allows for a strong predictive assessment. The parent compound, Boc-Phe-OH, is known to be soluble in both DCM and DMF[1][2][3]. The introduction of a cyano (-CN) group at the 3-position of the phenyl ring increases the molecule's polarity. This modification is expected to enhance its solubility in the highly polar aprotic solvent DMF, while potentially showing moderate to good solubility in the less polar, yet effective, solvent DCM. This guide provides the means to quantify this solubility empirically.

Physicochemical Profile: Solute and Solvents

A foundational understanding of the components is critical for interpreting solubility phenomena. The properties of Boc-Phe(3-CN)-OH, DMF, and DCM are summarized below.

| Property | Boc-Phe(3-CN)-OH | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Molecular Formula | C₁₅H₁₈N₂O₄[4] | C₃H₇NO | CH₂Cl₂ |

| Molecular Weight | 290.31 g/mol [4][5] | 73.09 g/mol | 84.93 g/mol |

| Appearance | Solid[4] | Colorless liquid | Colorless liquid |

| Polarity Index (P') | - | 6.4[6] | 3.1[6] |

| Key Features | Boc-protecting group, Phenylalanine core, Cyano group | Polar aprotic solvent | Chlorinated solvent |

| CAS Number | 131980-30-8[4][7] | 68-12-2 | 75-09-2 |

The key structural features of Boc-Phe(3-CN)-OH that dictate its solubility are the hydrophobic tert-butoxycarbonyl (Boc) group and the phenyl ring, and the polar carboxylic acid and cyano groups. The interplay of these groups with the solvent environment is paramount. DMF, with its high polarity, is an excellent solvent for polar molecules, while DCM is a versatile solvent for a wide range of organic compounds.

The Science of Solubility: A Mechanistic Overview

The solubility of a protected amino acid like Boc-Phe(3-CN)-OH is governed by the principle of "like dissolves like." This is a function of intermolecular forces between the solute and solvent molecules.

-

In DMF: As a polar aprotic solvent, DMF can act as a hydrogen bond acceptor at its carbonyl oxygen. It effectively solvates the polar carboxylic acid and the cyano group of Boc-Phe(3-CN)-OH. The methyl groups and the overall molecular structure of DMF also allow for favorable van der Waals interactions with the hydrophobic Boc group and the phenyl ring.

-

In DCM: Dichloromethane is a less polar solvent than DMF[6]. Its primary mode of interaction is through dipole-dipole forces and London dispersion forces. While it may not solvate the highly polar carboxylic acid and cyano groups as effectively as DMF, it is an excellent solvent for the hydrophobic Boc group and the aromatic phenyl ring.

The presence of the electron-withdrawing cyano group on the phenyl ring makes the aromatic ring more electron-poor, which can influence its pi-stacking interactions and its overall contribution to solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a robust and reliable technique.

Materials and Equipment

-

Boc-Phe(3-CN)-OH (solid)[4]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-Phe(3-CN)-OH to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is desired.

-

Accurately add a known volume (e.g., 1.0 mL) of the respective solvent (DMF or DCM) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Boc-Phe(3-CN)-OH of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Visualizing the Workflow

Sources

- 1. chembk.com [chembk.com]

- 2. peptide.com [peptide.com]

- 3. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 4. Boc-Phe(3-CN)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boc-D-Phe(3-CN)-OH | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polarity Index [macro.lsu.edu]

- 7. chempep.com [chempep.com]

Stability and storage conditions for Boc-Phe(3-CN)-OH

An In-Depth Technical Guide to the Stability and Storage of Boc-Phe(3-CN)-OH

This guide provides a comprehensive overview of the critical factors influencing the stability of N-α-tert-Butoxycarbonyl-3-cyano-L-phenylalanine (Boc-Phe(3-CN)-OH) and outlines field-proven protocols for its optimal storage and handling. Adherence to these guidelines is essential for ensuring the chemical integrity, purity, and performance of this valuable non-natural amino acid derivative in research and drug development applications.

Introduction: Understanding the Molecule

Boc-Phe(3-CN)-OH is a specialized amino acid derivative used in peptide synthesis and medicinal chemistry. Its structure incorporates three key chemical features that dictate its stability profile:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group. Its primary vulnerability is its lability under acidic conditions. While generally stable to a wide range of other reagents, prolonged exposure to even mild acids can lead to premature deprotection.

-

The Phenylalanine Core: The core amino acid structure is relatively robust. The aromatic side chain of phenylalanine is less susceptible to oxidation compared to residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[1][2]

-

The 3-Cyano Group: The nitrile (cyano) group on the phenyl ring is a key functional modification that alters the electronic properties of the side chain. This group is generally stable under typical storage and peptide synthesis conditions but can be susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions, which are well outside the scope of proper storage.

Given these features, the primary degradation risks during storage are associated with moisture-facilitated hydrolysis and, to a lesser extent, thermal decomposition and photo-oxidation.

Core Factors Influencing Stability

The long-term stability of Boc-Phe(3-CN)-OH as a solid powder is contingent on the stringent control of four environmental factors: Temperature, Moisture, Light, and Atmosphere.

Temperature

Temperature is a critical factor governing the rate of chemical degradation. While Boc-protected amino acids can often be handled at room temperature for short durations, long-term storage requires refrigeration.[3] Elevated temperatures can provide the activation energy needed to initiate degradation pathways.

Moisture (Humidity)

Boc-Phe(3-CN)-OH, like many amino acid derivatives, is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[4] This is arguably the most significant threat to its stability for two reasons:

-

Direct Hydrolysis: Absorbed water can act as a reactant, potentially leading to the slow hydrolysis of the Boc group or, under more extreme conditions, the cyano group.

-

Accelerated Degradation: The presence of water can lower the melting point and create a micro-aqueous environment on the surface of the solid, accelerating other degradation pathways that are slow to occur in a truly anhydrous state.

Light

Exposure to ultraviolet (UV) or high-energy visible light can induce photochemical degradation. While the phenylalanine core has a chromophore, significant degradation is most likely to occur upon prolonged and direct exposure. Storing the material in the dark is a standard and effective preventative measure.[1][5]

Atmosphere

For compounds containing highly oxidation-prone residues (e.g., Met, Cys), storage under an inert atmosphere like argon or nitrogen is critical.[5] While the phenylalanine side chain is not considered highly susceptible to oxidation, the Boc group and other parts of the molecule can still be sensitive. Minimizing exposure to atmospheric oxygen is a best practice for maximizing long-term shelf life.

Logical Relationship: Environmental Factors and Mitigation

The following diagram illustrates the interplay between environmental threats and the recommended control strategies for maintaining the integrity of Boc-Phe(3-CN)-OH.

Caption: Environmental threats to Boc-Phe(3-CN)-OH and corresponding control strategies.

Recommended Storage and Handling Protocols

To ensure maximum stability and shelf-life, the following protocols must be implemented. These represent a self-validating system where adherence to the procedure inherently protects the material's integrity.

Long-Term Storage (> 1 month)

For extended storage, conditions should be optimized to minimize all potential degradation factors.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is recommended. Storage at 2-8°C is acceptable for intermediate periods.[1][4] | Significantly slows the kinetics of potential degradation reactions. |

| Container | Original supplier vial, tightly sealed. Amber glass is preferred. | Prevents contamination and protects from light. A tight seal is the primary barrier against moisture and oxygen.[5] |

| Atmosphere | Store in a desiccator cabinet or a sealed bag with desiccant packs. | Maintains an ultra-low humidity environment, preventing moisture absorption.[1][5] |

| Handling | Do not repeatedly open the primary stock container. Aliquot upon receipt. | Aliquoting minimizes the exposure of the bulk material to atmospheric conditions during routine use.[1][5] |

Short-Term Storage & Routine Use

For material that is in active use, the primary goal is to prevent moisture contamination during weighing and handling.

Protocol for Weighing Material:

-

Equilibration: Transfer the sealed vial of Boc-Phe(3-CN)-OH from the freezer/refrigerator to a desiccator at ambient temperature. Allow it to sit for at least 60-90 minutes.

-

Weighing: Once the vial has reached room temperature, open it, quickly weigh the desired amount of powder in a clean, dry vessel, and immediately reseal the vial cap tightly.

-

Return to Storage: Promptly return the sealed vial to the correct temperature-controlled storage (-20°C or 2-8°C).

Experimental Stability Assessment

While suppliers provide general stability guidelines, critical applications may require in-house validation. The following workflow outlines a basic protocol for assessing the stability of Boc-Phe(3-CN)-OH under specific stress conditions.

Workflow: In-House Stability Study

Caption: Experimental workflow for a comprehensive stability assessment of Boc-Phe(3-CN)-OH.

Protocol: Accelerated Stability Study by RP-HPLC

-

Reference Standard Preparation (T=0):

-

Accurately weigh approximately 10 mg of Boc-Phe(3-CN)-OH.

-

Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

-

Immediately analyze this solution via a validated RP-HPLC method to determine the initial purity. This is your T=0 reference.

-

Store a small aliquot of the solid material at -80°C as a long-term reference standard.

-

-

Sample Preparation for Stressing:

-

Aliquot approximately 20-30 mg of the solid Boc-Phe(3-CN)-OH into several separate amber glass vials.

-

Expose these vials to a matrix of conditions. A common starting point for accelerated studies is 40°C at 75% relative humidity (RH). Include sets at ambient/room temperature and the recommended 4°C as controls.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 2 weeks, 1 month, 3 months), remove one vial from each stress condition.

-

Prepare a 1 mg/mL solution as described in Step 1.

-

Analyze by RP-HPLC using the exact same method as the T=0 sample.

-

-

Data Analysis:

-

Calculate the purity of the stressed sample by peak area percentage.

-

Compare the purity to the T=0 sample. A significant decrease in the main peak area, accompanied by the appearance of new impurity peaks, indicates degradation.

-

(Optional) Use LC-MS to identify the mass of major degradation products to infer the degradation pathway (e.g., a mass loss of 100 Da would suggest Boc group cleavage).

-

This self-validating protocol provides empirical data on the compound's stability under your specific laboratory conditions, ensuring the integrity of your experimental starting materials.

Summary and Key Recommendations

-

Long-Term Storage: Store Boc-Phe(3-CN)-OH at -20°C in a tightly sealed, opaque container within a desiccated environment.

-

Prevent Moisture: Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent water condensation.

-

Minimize Exposure: Use aliquots for routine work to protect the bulk stock from repeated exposure to atmospheric conditions.

-

Validate for Critical Use: For GMP or other highly sensitive applications, perform an in-house stability study to establish a definitive shelf-life under your specific storage conditions.

By implementing these scientifically-grounded procedures, researchers and drug development professionals can ensure the long-term integrity and reliability of Boc-Phe(3-CN)-OH, safeguarding the quality and reproducibility of their scientific outcomes.

References

- AAPPTEC. Handling and Storage of Peptides - FAQ.

- Sigma-Aldrich. Boc-Phe(3-CN)-OH Product Page.

- Bio-Synthesis Inc. Best Practices for Storing Peptides: Maximizing Stability and Potency.

- Bachem. Handling and Storage Guidelines for Peptides.

- AAPPTec.

- GenScript. Peptide Storage and Handling Guidelines.

- Sigma-Aldrich. Boc-Phe-OH Product Page.

- Globe Chemie.

- Sigma-Aldrich. Boc-Phe-OH Product Page (Aldrich).

- Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boc-D-3-Cyanophenylalanine in Advancing Peptide Synthesis.

- Chem-Impex. Boc-L-phenylalanine Product Page.

Sources

Boc-Phe(3-CN)-OH as a non-natural amino acid derivative

An In-Depth Technical Guide to Boc-Phe(3-CN)-OH: A Non-Natural Amino Acid Derivative for Advanced Peptide and Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry and drug development. It offers a powerful strategy to engineer peptides with enhanced therapeutic profiles, including improved metabolic stability, receptor affinity, and novel functionalities.[1][2] Among these valuable building blocks, N-α-(tert-Butoxycarbonyl)-3-cyano-L-phenylalanine, commonly abbreviated as Boc-Phe(3-CN)-OH, has emerged as a particularly versatile derivative. This guide provides an in-depth technical overview of Boc-Phe(3-CN)-OH, from its fundamental physicochemical properties to its practical application in solid-phase peptide synthesis (SPPS) and its strategic role in drug discovery as both a stable pharmacophore and a precursor to potent enzyme inhibitors.[3][4]

Core Characteristics of Boc-Phe(3-CN)-OH

Boc-Phe(3-CN)-OH is a derivative of the natural amino acid L-phenylalanine, featuring two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a nitrile (-C≡N) group at the meta-position (position 3) of the phenyl ring. The Boc group is an acid-labile protecting group, making this derivative perfectly suited for the Boc/Bzl strategy of solid-phase peptide synthesis.[5][6] The cyano moiety is a unique functional handle; it is metabolically robust and can act as a bioisostere for carbonyl or hydroxyl groups, participating in crucial hydrogen-bonding interactions within protein active sites.[7]

Physicochemical and Spectroscopic Data

Precise characterization is fundamental to ensuring the quality and successful application of any synthetic building block. The data below are compiled from authoritative sources and provide the key physical and identifying properties of Boc-L-Phe(3-CN)-OH.

| Property | Value | Source(s) |

| CAS Number | 131980-30-8 | [7][8][9] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [7][9] |

| Molecular Weight | 290.31 g/mol | [8][9] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 121 - 126 °C | [7] |

| Optical Rotation | [α]²⁰/D = +13 ± 2° (c=1 in MeOH) | [7] |

| Purity (Typical) | ≥98% (TLC/HPLC) | [5] |

| Solubility | Soluble in DMF, DCM, MeOH, NMP | [10] |

| Storage | Store at 0 - 8 °C | [7] |

Spectroscopic Profile

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is the nitrile stretching vibration.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ . The conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to aliphatic nitriles.[11][12] This peak serves as an excellent diagnostic tool to confirm the presence of the cyano group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted chemical shifts (in ppm) in a solvent like CDCl₃ provide a structural fingerprint.

| Assignment (Predicted) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Notes |

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.3 (3C) | Characteristic singlet for the nine equivalent protons of the t-butyl group.[13] |

| Boc C(CH₃)₃ | - | ~80.5 | Quaternary carbon of the Boc group.[14] |

| Boc C=O | - | ~155.5 | Carbonyl carbon of the urethane linkage.[14] |

| β-CH₂ | ~3.1-3.3 (m, 2H) | ~38.0 | Methylene protons adjacent to the chiral center. |

| α-CH | ~4.5 (m, 1H) | ~54.0 | Proton on the chiral carbon, coupled to β-protons and NH. |

| NH | ~5.0-5.2 (d, 1H) | - | Amide proton, chemical shift is solvent-dependent. |

| Aromatic C-H | ~7.3-7.6 (m, 4H) | ~129-135 | Complex multiplet for the four aromatic protons. |

| Aromatic C-CN | - | ~112.5 | Quaternary aromatic carbon attached to the nitrile group. |

| Aromatic C-βCH₂ | - | ~137.0 | Quaternary aromatic carbon attached to the side chain. |

| C≡N | - | ~118.5 | Nitrile carbon, a key identifier in the ¹³C spectrum. |

| Carboxyl C=O | ~10-12 (br s, 1H) | ~175-176 | Carboxylic acid proton is often broad or exchanges. The carbon shift is typical for an amino acid. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-Phe(3-CN)-OH is its incorporation into peptide sequences using the Boc/Bzl SPPS strategy.[5] This methodology involves the stepwise addition of N-α-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[15][16]

The Boc-SPPS Workflow

The process is cyclical, with each cycle extending the peptide by one residue. The incorporation of a non-natural amino acid like Boc-Phe(3-CN)-OH follows the same fundamental steps.

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Incorporation of Boc-Phe(3-CN)-OH

This protocol outlines a single coupling cycle on a 0.1 mmol scale using a standard Merrifield resin.

Materials:

-

Merrifield resin (e.g., 1% DVB, 1.0 meq/g loading)

-

Boc-Phe(3-CN)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DCC (Dicyclohexylcarbodiimide).[1]

-

Kaiser test kit

Procedure:

-

Resin Swelling: a. Place the peptide-resin (from the previous cycle) in a reaction vessel. b. Add DCM and allow the resin to swell for 20-30 minutes with gentle agitation.[15] c. Drain the solvent.

-

Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin. b. Agitate for 2 minutes, drain, and add a fresh portion of the TFA/DCM solution. c. Agitate for an additional 20-30 minutes. d. Drain the deprotection solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual acid.

-

Scientific Rationale: The tert-butyl carbocation formed during deprotection is volatile (isobutylene) or can be trapped by scavengers. Repetitive washes are critical to ensure the subsequent neutralization and coupling steps are not inhibited by residual acid.[9]

-

-

Neutralization: a. Add a solution of 10% DIEA in DMF to the resin. b. Agitate for 2 minutes, then drain. Repeat this step once more. c. Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

-

Amino Acid Coupling: a. In a separate vial, dissolve Boc-Phe(3-CN)-OH (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in a minimal amount of DMF. b. Add HBTU (0.29 mmol, 2.9 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the neutralized peptide-resin. Add DIEA (0.6 mmol, 6 eq.) to the vessel. d. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Expert Insight: While standard coupling agents work, for non-natural amino acids, using a more potent uronium-based reagent like HBTU or HATU is advisable to ensure high coupling efficiency (>99%) and minimize the risk of deletion sequences.[17]

-

-

Monitoring and Capping: a. Take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (yellow/brown beads) indicates the absence of free primary amines and a complete reaction. b. If the test is positive (blue beads), a second coupling may be necessary. c. If deletion sequences are a concern, any unreacted amines can be "capped" using acetic anhydride to prevent them from reacting in subsequent cycles.

-

Final Washes: a. Upon reaction completion, drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Cleavage from Resin and Final Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed.

-

Standard Method (Boc/Bzl Strategy): Anhydrous Hydrogen Fluoride (HF) is the classic reagent. The procedure is highly hazardous and requires specialized equipment. The peptide-resin is treated with HF, typically with scavengers like anisole, for 1-2 hours at 0 °C.

-

Alternative: Trifluoromethanesulfonic acid (TFMSA) offers a less volatile but still highly corrosive alternative to HF.

Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

Post-Synthetic Modification: The Nitrile-to-Amidine Conversion